molecular formula C9H6ClNO3 B1305350 3-(2-Chloro-acetyl)-3H-benzooxazol-2-one CAS No. 95923-44-7

3-(2-Chloro-acetyl)-3H-benzooxazol-2-one

Cat. No.: B1305350
CAS No.: 95923-44-7
M. Wt: 211.6 g/mol
InChI Key: WRFNPIFZSMPCOT-UHFFFAOYSA-N
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Description

3-(2-Chloro-acetyl)-3H-benzooxazol-2-one is a chemical compound that belongs to the class of benzooxazoles. This compound is characterized by the presence of a chloroacetyl group attached to the benzooxazole ring. Benzooxazoles are heterocyclic compounds containing both nitrogen and oxygen atoms in their ring structure, which makes them interesting for various chemical and biological applications.

Mechanism of Action

Target of Action

Similar compounds have been known to target proteins like atp1a1 (sodium/potassium-transporting atpase alpha-1) and parp1 (poly(adp-ribose) polymerase 1) in cancer cells .

Mode of Action

It’s known that acyl chlorides, such as chloroacetyl chloride, are highly reactive and susceptible to nucleophilic attack . This suggests that 3-(2-Chloro-acetyl)-3H-benzooxazol-2-one might interact with its targets through a similar mechanism, leading to changes in the function of the target proteins.

Biochemical Pathways

Related compounds have been shown to affect multiple tumor pathways, implicating key genes such as akt1, alb, casp3, esr1, gapdh, hsp90aa1, and stat3 .

Pharmacokinetics

Similar compounds have been shown to have high gastrointestinal absorption, indicating good bioavailability .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of water can lead to the generation of hydrochloric acid, making it a lachrymator . This suggests that the compound’s action, efficacy, and stability might be significantly affected by the conditions in which it is stored and used.

Preparation Methods

The synthesis of 3-(2-Chloro-acetyl)-3H-benzooxazol-2-one can be achieved through several methods. One common synthetic route involves the reaction of 2-aminophenol with chloroacetyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzooxazole ring.

Industrial production methods for this compound may involve the use of more efficient and scalable processes. For example, the use of continuous flow reactors can enhance the reaction efficiency and yield by providing better control over reaction conditions such as temperature and pressure.

Chemical Reactions Analysis

3-(2-Chloro-acetyl)-3H-benzooxazol-2-one undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloroacetyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, alcohols, and thiols. These reactions typically occur under mild conditions and result in the formation of substituted benzooxazoles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products. For example, oxidation with strong oxidizing agents can lead to the formation of benzooxazole derivatives with additional functional groups.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures. These reactions often require specific catalysts and reaction conditions to proceed efficiently.

Common reagents used in these reactions include bases (e.g., pyridine), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., sodium borohydride).

Scientific Research Applications

3-(2-Chloro-acetyl)-3H-benzooxazol-2-one has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

    Biology: In biological research, the compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.

    Medicine: The compound is explored for its potential therapeutic applications. Its derivatives are tested for their efficacy in treating various diseases, including cancer and infectious diseases.

    Industry: In the industrial sector, the compound is used in the production of pharmaceuticals and agrochemicals. Its versatility in chemical reactions makes it a useful intermediate in the synthesis of various products.

Comparison with Similar Compounds

3-(2-Chloro-acetyl)-3H-benzooxazol-2-one can be compared with other similar compounds, such as:

    Chloroacetyl Chloride: This compound is a precursor in the synthesis of this compound. It is also used in the production of other chloroacetyl derivatives.

    Benzooxazole: The parent compound of this compound, benzooxazole, is a versatile heterocycle used in various chemical and biological applications.

    Thiazoles: Thiazoles are another class of heterocyclic compounds with similar structural features. They are known for their diverse biological activities and are used in the synthesis of pharmaceuticals and agrochemicals.

The uniqueness of this compound lies in its specific reactivity and the presence of the chloroacetyl group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-(2-chloroacetyl)-1,3-benzoxazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO3/c10-5-8(12)11-6-3-1-2-4-7(6)14-9(11)13/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRFNPIFZSMPCOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N(C(=O)O2)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80389264
Record name 3-(2-Chloro-acetyl)-3H-benzooxazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80389264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95923-44-7
Record name 3-(2-Chloro-acetyl)-3H-benzooxazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80389264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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